molecular formula C22H26N4O2 B11573393 2-methoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide

2-methoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11573393
M. Wt: 378.5 g/mol
InChI Key: ZCZFXIRPUNLGSL-UHFFFAOYSA-N
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Description

2-METHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a piperidine derivative and an appropriate leaving group.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

    Final Coupling: The final step involves coupling the benzodiazole core with the piperidine moiety under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Similar in structure but with different substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring but with different functional groups.

Uniqueness

2-METHOXY-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-methoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C22H26N4O2/c1-25-19-11-10-16(23-22(27)17-8-4-5-9-20(17)28-2)14-18(19)24-21(25)15-26-12-6-3-7-13-26/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,23,27)

InChI Key

ZCZFXIRPUNLGSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N=C1CN4CCCCC4

Origin of Product

United States

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